molecular formula C9H13NO B8631507 (4-Amino-2,5-dimethylphenyl)methanol

(4-Amino-2,5-dimethylphenyl)methanol

Cat. No.: B8631507
M. Wt: 151.21 g/mol
InChI Key: LAGPMTLUCAOQFS-UHFFFAOYSA-N
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Description

(4-Amino-2,5-dimethylphenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 4, methyl groups (-CH₃) at positions 2 and 5, and a hydroxymethyl group (-CH₂OH) at position 1.

  • Functional Groups: The amino and hydroxymethyl groups confer hydrogen-bonding capacity, enhancing solubility in polar solvents like methanol or water.
  • Reactivity: The amino group enables electrophilic substitution reactions, while the hydroxymethyl group may participate in esterification or oxidation processes.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(4-amino-2,5-dimethylphenyl)methanol

InChI

InChI=1S/C9H13NO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5,10H2,1-2H3

InChI Key

LAGPMTLUCAOQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)CO

Origin of Product

United States

Comparison with Similar Compounds

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride (CAS 661489-23-2)

Structural Differences :

  • Substituents: Amino at position 4, methyl groups at 3 and 5, and an acrylonitrile group (-CH=CH-C≡N) at position 1.
  • Key Properties: Solubility: Soluble in methanol, dichloromethane, and toluene due to moderate polarity . Reactivity: The nitrile group facilitates nucleophilic additions, contrasting with the hydroxymethyl group’s redox versatility. Applications: Used in synthesizing pyrimidines targeting HIV reverse transcriptase inhibitors .
Property (4-Amino-2,5-dimethylphenyl)methanol (Inferred) (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile HCl
Functional Groups -NH₂, -CH₃, -CH₂OH -NH₂, -CH₃, -CH=CH-C≡N
Solubility Polar solvents (predicted) Methanol, dichloromethane
Key Reactivity Esterification, oxidation Nucleophilic addition
Applications Pharmaceutical intermediates Antiviral agents

4-Amino-2,6-diphenylphenol (CAS 50432-01-4)

Structural Differences :

  • Substituents: Amino at position 4, phenyl groups at 2 and 6, and a phenol (-OH) at position 1.
  • Key Properties: Acidity: Phenol group (pKa ~10) is significantly more acidic than hydroxymethyl (pKa ~15), enabling deprotonation in basic conditions. Applications: Precursor for diazo compounds used in dye synthesis .
Property This compound 4-Amino-2,6-diphenylphenol
Functional Groups -NH₂, -CH₃, -CH₂OH -NH₂, -C₆H₅, -OH
Acidity Weakly acidic (hydroxymethyl) Strongly acidic (phenol)
Applications Organic synthesis Diazotization, dyes

4-[(4-Amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline

Structural Differences :

  • A dimeric analog with two aromatic rings linked by a methylene bridge.
  • Key Properties: Hydrogen Bonding: Two amino groups and hydroxymethyl enhance solubility in polar solvents (inferred from ). LogD (pH 5.5): Calculated LogD = 2.0, suggesting moderate hydrophobicity .
Property This compound 4-[(4-Amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline
Molecular Complexity Monomeric Dimeric
LogD (pH 5.5) Lower (predicted) 2.0
Applications Simple intermediates Potential ligand or catalyst in coordination chemistry

Research Findings and Trends

  • Pharmaceutical Relevance: Compounds like (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl highlight the role of amino-aromatic scaffolds in antiviral drug development .
  • Synthetic Utility : Substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) critically influences solubility and reactivity, guiding solvent selection in synthesis .
  • Unmet Data Needs: Experimental data on this compound’s LogP, melting point, and biological activity remain gaps in the literature.

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